1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
Overview
Description
1-(Pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole typically involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the preparation of the compound in yields ranging from 16% to 65% . The industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
1-(Pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the benzodiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its target, while the benzodiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
1-(Pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and exhibit similar biological activities.
Benzodiazole derivatives: These compounds share the benzodiazole ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its combined structural features, which allow for a diverse range of chemical modifications and biological activities .
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10/h1-2,5-6,9-10,13H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMMLBJLAJXWNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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